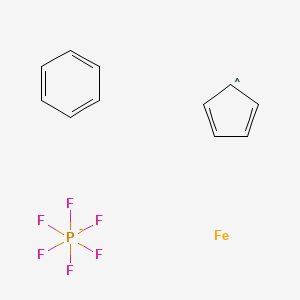

Benzenecyclopentadienyliron(II) hexafluorophosphate

Description

Historical Development of Sandwich Complexes in Coordination Chemistry

The conceptual framework for understanding benzenecyclopentadienyliron(II) hexafluorophosphate is rooted in the mid-20th-century discovery of ferrocene ($$(\eta^5\text{-C}5\text{H}5)_2\text{Fe}$$), the prototypical metallocene. In 1951, Pauson and Kealy inadvertently synthesized ferrocene while attempting to produce fulvalene via the reaction of cyclopentadienyl magnesium bromide with iron(III) chloride. Initial structural misassignments, which posited single iron-carbon sigma bonds, were overturned in 1952 through collaborative efforts by Woodward, Wilkinson, and Fischer. Their combined application of magnetic susceptibility measurements, X-ray crystallography, and molecular orbital theory revealed the now-iconic sandwich structure, wherein the iron(II) center is symmetrically coordinated between two planar $$\eta^5$$-cyclopentadienyl ligands.

This breakthrough catalyzed a renaissance in organometallic chemistry, as researchers recognized the generality of π-ligand coordination. By the 1960s, analogous complexes incorporating arenes (e.g., benzene, toluene) as $$\eta^6$$-ligands were synthesized, expanding the library of sandwich compounds beyond bis-cyclopentadienyl systems. This compound emerged from these efforts, showcasing the adaptability of iron to bind mixed ligand sets. The cationic $$[(\eta^6\text{-C}6\text{H}6)(\eta^5\text{-C}5\text{H}5)\text{Fe}]^+$$ core, stabilized by the weakly coordinating $$\text{PF}_6^-$$ counterion, epitomizes the synthetic ingenuity applied to isolate air-sensitive organometallic species.

Significance of π-Ligand Coordination in Transition Metal Chemistry

The bonding in this compound is governed by the Dewar-Chatt-Duncanson model, which describes the synergistic interaction between metal d-orbitals and ligand π-systems. In this framework, the cyclopentadienyl ligand donates electron density from its filled π-orbitals to vacant iron d-orbitals (ligand-to-metal donation), while back-donation from filled metal d-orbitals into antibonding π*-orbitals of the benzene ligand enhances stability. This dual bonding mechanism not only stabilizes the iron(II) center but also delocalizes electron density across the ligand frameworks, conferring aromatic character to the entire complex.

Comparative studies of related complexes, such as $$(\eta^5\text{-C}5\text{H}5)(\eta^6\text{-C}{10}\text{H}{12}\text{ClN})\text{Fe}^+ \text{PF}_6^-$$, reveal that subtle variations in ligand electronics profoundly influence metal-ligand bond lengths and redox potentials. For instance, X-ray crystallographic data for $$(\eta^5\text{-cyclopentadienyl})(\eta^6\text{-thianthrene})\text{iron(II)}$$ hexafluorophosphate demonstrate Fe–C bond distances of 2.04–2.11 Å, consistent with strong covalent interactions. Similarly, the dihedral angles between ligand planes in these complexes, such as the 143.1° and 136.3° observed in two distinct molecules of a thianthrene derivative, highlight the conformational flexibility permitted by π-coordination.

The hexafluorophosphate anion ($$\text{PF}_6^-$$) plays a critical role in these systems by providing a non-coordinating counterion that minimizes ion pairing in solution. This property facilitates the study of the cationic sandwich complex’s intrinsic reactivity, such as its participation in ligand substitution reactions or catalytic cycles. Furthermore, the thermal stability imparted by the aromatic ligands enables these complexes to serve as precursors for higher-order organometallic architectures, including multidecker sandwiches and molecular nanorings.

Properties

Molecular Formula |

C11H11F6FeP- |

|---|---|

Molecular Weight |

344.01 g/mol |

InChI |

InChI=1S/C6H6.C5H5.F6P.Fe/c1-2-4-6-5-3-1;1-2-4-5-3-1;1-7(2,3,4,5)6;/h1-6H;1-5H;;/q;;-1; |

InChI Key |

VPHKRVHBDVDATR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe] |

Origin of Product |

United States |

Preparation Methods

Ligand Assembly and Iron Coordination

The core structure of benzenecyclopentadienyliron(II) derivatives originates from the coordination of a benzene ligand and a cyclopentadienyl (Cp) moiety to an iron(II) center. A common precursor, cyclopentadienyliron dicarbonyl dimer (), is reacted with benzene under reflux in anhydrous tetrahydrofuran (THF) to form the intermediate . Subsequent counterion exchange with hexafluorophosphate () yields the target compound.

Reaction Conditions :

Anion Metathesis for Hexafluorophosphate Incorporation

The chloride counterion in is replaced via metathesis with ammonium hexafluorophosphate () in acetonitrile. This step is critical for enhancing solubility in polar aprotic solvents.

Procedure :

-

Dissolve (10 mmol) in 50 mL acetonitrile.

-

Add (12 mmol) and stir for 4 hours at room temperature.

-

Filter precipitated , wash with cold diethyl ether, and dry under vacuum.

Yield : 85–90%

Optimization and Challenges

Purity and Byproduct Mitigation

Elemental analysis of commercial batches indicates ≥98% purity, achieved through recrystallization from ethanol/water mixtures. Common impurities include unreacted derivatives, minimized by rigorous inert atmosphere protocols.

Moisture Sensitivity

The iron(II) center’s susceptibility to oxidation necessitates synthesis under anhydrous conditions. Glovebox techniques or Schlenk lines are mandatory to prevent hydrolysis or formation of iron(III) oxides.

Characterization and Analytical Data

Spectroscopic Confirmation

Elemental Analysis

Typical results align with theoretical values for :

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 38.41 | 37.4–39.4 |

| H | 3.22 | 3.0–3.4 |

| Fe | 16.23 | 15.8–16.6 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Ligand Substitution | 60–75 | 95–98 | Simple apparatus | Moderate yield |

| Anion Metathesis | 85–90 | ≥98 | High purity | Solvent waste generation |

Chemical Reactions Analysis

Types of Reactions

Benzenecyclopentadienyliron(II) hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iron(III) complexes.

Reduction: It can be reduced to form iron(I) complexes.

Substitution: Ligand exchange reactions are common, where the benzenecyclopentadienyl or hexafluorophosphate ligands are replaced by other ligands

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands .

Scientific Research Applications

Electronic and Optoelectronic Applications

Benzenecyclopentadienyliron(II) hexafluorophosphate is utilized in the development of electronic and optoelectronic devices. Its properties make it suitable for:

- Thin Films : Used in the fabrication of thin films for electronic applications due to its stability and conductivity.

- Functional Coatings : Acts as a protective coating in various electronic components, enhancing their durability and performance .

Catalysis

This compound serves as a catalyst in several chemical reactions, particularly in organic synthesis. Its ability to facilitate reactions without being consumed makes it valuable in:

- Hydrocarbon Transformations : It promotes various transformations of hydrocarbons, improving yields and reaction rates.

- Polymerization Processes : Employed in polymer chemistry for the synthesis of complex polymers with desired properties .

Energy Generation and Storage

The compound has shown potential in energy-related applications, including:

- Battery Technologies : As a component in redox flow batteries, it contributes to efficient energy storage solutions.

- Solar Energy Conversion : Utilized in systems designed for solar energy capture and conversion into chemical energy .

Photonic Crystals Fabrication

A study demonstrated the use of this compound in the fabrication of three-dimensional photonic crystals. The crystals exhibited high reflectance at specific wavelengths, indicating successful implementation in optical devices. This application highlights its role in advanced material science .

N-Doping in Organic Electronics

Research has indicated that this compound can function as an n-dopant in organic electronic materials. This application enhances the conductivity of organic semiconductors, making them more efficient for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Electronic/Optoelectronic Devices | Used for thin films and coatings | Enhanced stability and conductivity |

| Catalysis | Facilitates hydrocarbon transformations | Improved yields |

| Energy Generation/Storage | Component in batteries and solar energy systems | Efficient energy storage |

| Photonic Crystals | Fabrication of high-reflectance optical materials | Advanced optical properties |

| N-Doping | Enhances conductivity in organic semiconductors | Increased efficiency |

Mechanism of Action

The mechanism by which benzenecyclopentadienyliron(II) hexafluorophosphate exerts its effects involves the interaction of its iron center with various substrates. The iron center can undergo oxidation and reduction, facilitating electron transfer processes. The benzenecyclopentadienyl and hexafluorophosphate ligands play crucial roles in stabilizing the iron center and modulating its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzenecyclopentadienyliron(II) hexafluorophosphate with structurally or functionally related compounds, focusing on molecular structure, stability, solubility, and applications.

Table 1: Comparative Overview of Cyclopentadienyl Complexes and Hexafluorophosphate Salts

| Compound Name | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| This compound | C₁₁H₁₁F₆FeP | Iron(II) center with mixed benzene/cyclopentadienyl ligands; PF₆⁻ counterion | Catalysis, electrochemical studies |

| Ferrocene (Bis(cyclopentadienyl)iron) | Fe(C₅H₅)₂ | Sandwich structure with two cyclopentadienyl ligands | Redox chemistry, sensors, polymers |

| Cobaltocene (Co(C₅H₅)₂) | Co(C₅H₅)₂ | Paramagnetic cobalt center; stronger reducing agent than ferrocene | Electron-transfer reactions |

| Ruthenocene (Ru(C₅H₅)₂) | Ru(C₅H₅)₂ | Higher thermal stability than ferrocene | Catalysis, photochemistry |

| Tetrafluoroborate (BF₄⁻) salts | Varies (e.g., [Fe][BF₄]) | Less stable than PF₆⁻; hydrolyzes in moisture | Ionic liquids, electrolytes |

Key Comparisons

Structural Complexity :

- This compound features a mixed-ligand system (benzene + cyclopentadienyl), unlike ferrocene or cobaltocene, which have symmetric sandwich structures. This asymmetry may influence its electronic properties and reactivity .

Counterion Stability: Hexafluorophosphate (PF₆⁻) is more chemically inert compared to tetrafluoroborate (BF₄⁻) or perchlorate (ClO₄⁻), which are prone to hydrolysis or explosive decomposition, respectively. PF₆⁻ salts are preferred in electrochemical applications due to their stability in non-aqueous media.

Thermal and Solubility Properties: Ruthenocene (mp: 195–200°C) exhibits higher thermal stability than ferrocene (mp: 172–174°C). This compound likely has moderate solubility in polar solvents like acetonitrile or dichloromethane, similar to other PF₆⁻ salts.

Research Findings and Limitations

- The provided evidence lacks direct experimental data (e.g., spectroscopic, electrochemical) for this compound . Comparative insights are extrapolated from general trends in organometallic chemistry.

- Uranium hexafluoride (UF₆), discussed in –6, is unrelated structurally but highlights the role of hexafluoride anions in coordination chemistry. Unlike UF₆, which is gaseous and toxic, PF₆⁻ salts are typically solid and non-volatile.

Biological Activity

Benzenecyclopentadienyliron(II) hexafluorophosphate , also known as (η6-Benzene)(η5-cyclopentadienyl)iron(II) hexafluorophosphate , is an organometallic compound with the molecular formula . This compound has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research.

- CAS Number : 12176-31-7

- Molecular Weight : 344.01 g/mol

- Appearance : White to yellow to green powder or crystals

- Melting Point : 268°C

- Purity : 98% (by elemental analysis)

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis and inhibition of cell proliferation.

Cytotoxicity Studies

A study examined the cytotoxic effects of several organometallic compounds, including this compound, on colorectal cancer (SW480) and breast cancer (MDA-MB-231) cell lines. The findings indicated:

- IC50 Values : The IC50 values for these compounds were found in the low micromolar range, suggesting significant cytotoxicity.

- Selectivity Index : The selectivity index was determined by comparing the effects on colorectal cancer cells (SW480) with those on normal colon-derived cells (NCM460), indicating some level of selectivity towards cancer cells over normal cells .

The mechanism by which this compound exerts its biological effects includes:

- Induction of Apoptosis : The compound was shown to induce programmed cell death in cancer cells.

- Inhibition of Proliferation : It inhibited colony formation in treated cells, which is a hallmark of reduced cell proliferation.

- Impact on Cytoskeleton : The treatment affected the actin-cytoskeleton architecture, which is crucial for maintaining cell shape and function .

Case Study 1: Colorectal Cancer Treatment

A detailed investigation into the effects of this compound on colorectal cancer was conducted. Researchers observed that:

- Cell Viability Reduction : Treatment with this compound led to a significant reduction in cell viability in SW480 cells.

- Apoptotic Pathways Activated : Further analysis revealed that the compound activated caspases, which are critical components in the apoptotic pathway.

Case Study 2: Breast Cancer Research

In another study focusing on breast cancer:

- Comparative Analysis with Other Compounds : this compound was compared with other organometallic complexes, demonstrating superior efficacy in inducing apoptosis.

- Mechanistic Insights : The study provided insights into how structural variations among similar compounds influenced their biological activity, emphasizing the importance of ligand design .

Data Summary

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SW480 (Colorectal) | Low Micromolar | Apoptosis induction, cytoskeleton disruption |

| MDA-MB-231 (Breast) | Low Micromolar | Apoptosis induction |

Q & A

Q. What are the key structural and physicochemical properties of benzenecyclopentadienyliron(II) hexafluorophosphate?

The compound (CAS 32760-80-8) has the molecular formula C₁₄H₁₇F₆FeP and a molecular weight of 386.10 g/mol. It features a sandwich structure with an η⁶-benzene ligand and an η⁵-cyclopentadienyl ligand coordinated to an iron(II) center, stabilized by the non-coordinating hexafluorophosphate (PF₆⁻) counterion . Its melting point is 269°C, and it exhibits low solubility in aqueous solutions but high solubility in polar organic solvents like methanol or acetonitrile due to the PF₆⁻ anion’s hydrophobic nature .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves ligand substitution using silver hexafluorophosphate (AgPF₆). For example, reacting a chloro-ligated iron precursor (e.g., [(η⁶-benzene)(η⁵-cyclopentadienyl)FeCl]) with AgPF₆ in methanol under inert conditions yields the target compound via anion exchange. The reaction is typically monitored by ¹H NMR to confirm displacement of the chloride ligand .

Q. How is the compound characterized in solution and solid states?

- Solution-phase : UV-Vis spectroscopy (e.g., λmax ≈ 314–429 nm in methanol) and cyclic voltammetry are used to study electronic transitions and redox behavior.

- Solid-state : Single-crystal X-ray diffraction confirms the sandwich structure, while elemental analysis validates purity. Thermal stability is assessed via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in redox catalysis?

The Fe(II) center can undergo one-electron oxidation to Fe(III), as demonstrated in studies using ferrocenium hexafluorophosphate (Cp₂Fe⁺PF₆⁻) as an oxidant. This promotes reductive elimination pathways, such as C–C bond formation, via intermediate Pd/Fe complexes. Mechanistic probes (e.g., EPR, stopped-flow kinetics) are critical to track transient species .

Q. How do solvent effects influence the compound’s stability and reactivity?

The PF₆⁻ anion’s low coordinating ability enhances stability in polar aprotic solvents (e.g., DMF, acetonitrile). However, protic solvents (e.g., water) may induce hydrolysis under acidic/basic conditions. Solvent choice must balance solubility and reaction thermodynamics, guided by Hansen solubility parameters .

Q. What experimental strategies resolve contradictions in reported solubility or catalytic activity data?

Discrepancies often arise from trace moisture or impurities. Rigorous drying of solvents (e.g., molecular sieves) and anaerobic techniques (glovebox, Schlenk lines) are essential. Controlled comparative studies with standardized protocols (e.g., fixed solvent/water ratios) can isolate variables .

Q. How can microwave-assisted synthesis optimize the preparation of analogous organometallic complexes?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields by enhancing energy transfer. For example, microwave methods for cobaltocenium derivatives achieved >90% yield with precise temperature control, a approach adaptable to iron analogs .

Methodological Guidance

Q. What techniques are recommended for analyzing unstable intermediates in reactions involving this compound?

Q. How should researchers design experiments to study counterion effects in analogous complexes?

Compare PF₆⁻ with other anions (e.g., BF₄⁻, BArF₄⁻) in identical reaction conditions. Monitor changes in:

- Reaction kinetics (via UV-Vis or IR spectroscopy).

- Electrochemical behavior (cyclic voltammetry).

- Crystallinity (X-ray diffraction) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

Variations in TGA results may stem from sample purity or heating rates. Reproduce experiments using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.